molecular formula C15H11F3N2O3 B5662898 2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5662898
M. Wt: 324.25 g/mol
InChI Key: YDHCOUVZJVOYMB-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of both nitro and trifluoromethyl functional groups. These groups impart unique chemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and catalytic methods may also be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted aromatic compounds, amines, and various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both nitro and trifluoromethyl groups in 2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide imparts unique chemical properties, such as increased stability and lipophilicity, making it more versatile in various applications compared to its analogs.

Properties

IUPAC Name

2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c16-15(17,18)11-6-2-3-7-12(11)19-14(21)9-10-5-1-4-8-13(10)20(22)23/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHCOUVZJVOYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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